molecular formula C14H9Cl3 B8114570 1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene

1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene

Cat. No.: B8114570
M. Wt: 283.6 g/mol
InChI Key: JMYNPQVCVQVODQ-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene is an organochlorine compound that has garnered attention due to its structural similarity to certain persistent organic pollutants. This compound is characterized by the presence of two chlorine atoms on the benzene ring and a chlorophenyl group attached via an ethenyl linkage. Its chemical formula is C14H9Cl3, and it is known for its stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene typically involves the reaction of 1,3-dichlorobenzene with 4-chlorostyrene under specific conditions. One common method is the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), ethanol, reflux conditions.

    Oxidation: Potassium permanganate (KMnO4), acetone, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), ether, low temperatures.

Major Products

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to specific receptors or enzymes, altering their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or disrupt membrane integrity by integrating into lipid bilayers .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-[2-(4-chlorophenyl)ethenyl]benzene
  • 1,4-Dichloro-2-[2-(4-chlorophenyl)ethenyl]benzene
  • 2,4-Dichloro-1-[2-(4-chlorophenyl)ethenyl]benzene

Uniqueness

1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms and the ethenyl linkage to the chlorophenyl group confer distinct properties, such as enhanced stability and specific interactions with biological targets .

Properties

IUPAC Name

1,3-dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYNPQVCVQVODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694021
Record name 1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688348-25-6
Record name 1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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